molecular formula C26H28N4O B11993100 2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

Cat. No.: B11993100
M. Wt: 412.5 g/mol
InChI Key: CRWQGRVERBGPBX-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a biphenyl structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with an appropriate acylating agent to form an intermediate, which is then reacted with a hydrazide derivative to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring or the biphenyl moiety are replaced by other substituents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone dihydrochloride
  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
  • 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol dihydrochloride

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of a hydrazide moiety and a biphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N4O/c31-26(21-30-17-15-29(16-18-30)20-23-7-3-1-4-8-23)28-27-19-22-11-13-25(14-12-22)24-9-5-2-6-10-24/h1-14,19H,15-18,20-21H2,(H,28,31)/b27-19+

InChI Key

CRWQGRVERBGPBX-ZXVVBBHZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.